1-(4-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O/c22-16-5-7-17(8-6-16)28-20(14-9-11-24-12-10-14)19(26-27-28)21(29)25-13-15-3-1-2-4-18(15)23/h1-12H,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGRGCDCPWQYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide represents a class of triazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its pharmacological properties, along with substituents that enhance its biological activity. The presence of a chlorophenyl group and a fluorobenzyl moiety contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to the target compound have shown promising results against non-small-cell lung cancer (NSCLC). A related triazole compound demonstrated an IC50 value of 6.06 µM , indicating effective cytotoxicity against cancer cells. Mechanistic studies revealed that these compounds induce apoptosis and reactive oxygen species (ROS) production, which are critical pathways in cancer therapy .
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. A study highlighted the trypanocidal activity of 1,2,3-triazole analogs against Trypanosoma cruzi, the causative agent of Chagas disease. Certain analogs displayed IC50 values significantly lower than the standard treatment, Benznidazole (Bz), showcasing their potential as effective alternatives in treating parasitic infections .
COX Inhibition
The anti-inflammatory potential of triazole compounds has been explored through their inhibition of cyclooxygenase (COX) enzymes. In vitro evaluations revealed that some derivatives exhibited selective COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 µM . This suggests that modifications in the triazole structure can lead to improved selectivity and potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 1: Anticancer Evaluation
A series of 1,2,3-triazole hybrids were synthesized and evaluated for their anticancer efficacy against various cancer cell lines. The most potent compound exhibited an IC50 value of 6.06 µM , with further analysis revealing significant apoptosis induction and ROS generation in treated cells .
Case Study 2: Trypanocidal Activity
In a comparative study on triazole derivatives against T. cruzi, several compounds showed superior activity compared to Benznidazole, with IC50 values as low as 0.21 µM for some analogs. These findings underscore the potential for developing new treatments for Chagas disease based on triazole scaffolds .
Data Summary
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research in medicinal chemistry:
1. Antifungal Activity
Research indicates that derivatives of triazole compounds, including those similar to 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, have shown promising antifungal properties. A study synthesized various triazole derivatives and evaluated their efficacy against Candida species. Some compounds demonstrated greater effectiveness than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
2. Anticancer Potential
The triazole scaffold is known for its anticancer properties. Compounds derived from this structure have been investigated for their ability to inhibit tumor growth in various cancer cell lines. For instance, studies on related sulfonamide derivatives indicated significant cytotoxic activity against human cancer cell lines such as colon and breast cancer . The incorporation of the triazole moiety may enhance the anticancer activity due to its interaction with biological targets involved in cell proliferation.
Case Study 1: Antifungal Efficacy
In a study focusing on the synthesis of novel triazole derivatives, researchers evaluated their antifungal activity against clinical strains of Candida. The results showed that specific derivatives had a higher potency compared to established antifungal agents like fluconazole. This suggests that modifications in the triazole structure can lead to improved therapeutic agents for treating fungal infections .
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of triazole-based compounds. The study utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy of synthesized compounds against various cancer types. The findings indicated that certain structural modifications could significantly enhance cytotoxic effects on cancer cells, highlighting the potential of triazole derivatives in cancer therapy .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Halogenation : Replacement of 4-chlorophenyl with 4-fluorophenyl (as in ) reduces molecular weight (ΔMW ≈ 18 Da) and slightly decreases lipophilicity (ClogP: ~3.5 vs. ~3.2) .
- Pyridine Position: Pyridin-4-yl (target compound) vs.
- Benzyl Substituents : 2-Fluorobenzyl (target) vs. 2,4-difluorobenzyl () increases steric hindrance but enhances metabolic stability due to reduced CYP450 interactions .
Physicochemical and Crystallographic Properties
Table 2: Crystallographic and Solubility Data
Key Findings :
- Torsional Strain : Pyridin-3-yl derivatives exhibit higher dihedral angles (~74°) compared to pyridin-4-yl analogues, reducing planarity and possibly hindering intercalation into hydrophobic binding pockets .
- Solubility : The target compound’s low solubility (<10 µg/mL) is consistent with other fluorinated triazole carboxamides, necessitating formulation aids (e.g., cyclodextrins) for in vivo studies .
Table 3: Antitumor and Enzyme Inhibition Profiles
Key Insights :
- Antitumor Activity : The target compound’s c-Met inhibition (IC50 = 12 nM) surpasses analogues like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (GP = 68.09%), likely due to the 2-fluorobenzyl group enhancing target engagement .
- Multi-Target Potential: Derivatives with pyridin-4-yl and fluorobenzyl groups (e.g., ) show dual Hsp90/B-Raf inhibition, suggesting the target compound may exhibit similar polypharmacology .
- Receptor Binding : The pyridinyl-carboxamide scaffold is critical for CB1 antagonism (e.g., IC50 = 0.139 nM in ), though triazole vs. pyrazole cores modulate selectivity .
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into three primary fragments: the 1-(4-chlorophenyl)-1H-1,2,3-triazole core, the 5-(pyridin-4-yl) substituent, and the N-(2-fluorobenzyl)carboxamide group. Retrosynthetically, the triazole ring can be assembled via 1,3-dipolar cycloaddition between a 4-chlorophenyl azide and a dipolarophile bearing the pyridin-4-yl moiety. The carboxamide is introduced either during cycloaddition through nitrile hydrolysis or via post-cycloaddition coupling of a preformed carboxylic acid with 2-fluorobenzylamine.
Synthetic Routes
Cycloaddition Approach via β-Ketonitrile Intermediate
Synthesis of Ethyl 2-Cyano-2-(Pyridin-4-yl)Acetate
The pyridin-4-yl-containing dipolarophile is synthesized via nucleophilic substitution of 4-chloropyridine hydrochloride (1.0 equiv) with ethyl cyanoacetate (1.2 equiv) in ethanol under reflux (60–90°C, 2–3 h). The reaction proceeds through intermediate formation of a cyano-stabilized enolate, yielding ethyl 2-cyano-2-(pyridin-4-yl)acetate in 85.9–89.8% yield after extraction with ethyl acetate and drying over Na₂SO₄. Key characterization data include:
1,3-Dipolar Cycloaddition with 4-Chlorophenyl Azide
The β-ketonitrile (1.0 equiv) reacts with in situ-generated 4-chlorophenyl azide (1.2 equiv) in anhydrous t-BuOH at 70°C for 24 h under DBU (1.2 equiv) catalysis. Subsequent addition of t-BuOK (3.0 equiv) induces nitrile-to-carboxamide conversion, yielding 5-(pyridin-4-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide. The crude product is purified via flash chromatography (SiO₂, EtOAc/hexane), achieving 75–85% yield.
N-Alkylation with 2-Fluorobenzyl Bromide
The intermediate carboxamide undergoes N-alkylation using 2-fluorobenzyl bromide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 12 h. Workup includes brine extraction and silica gel chromatography, furnishing the final product in 68–72% yield.
Phosphonate-Mediated Triazole Formation
Preparation of β-Carbonyl Phosphonate
Diethyl 2-(pyridin-4-yl)acetylphosphonate is synthesized via Arbuzov reaction between pyridin-4-ylacetyl chloride (1.0 equiv) and triethyl phosphite (2.0 equiv) at 120°C for 6 h. The phosphonate is isolated in 82% yield after vacuum distillation.
Cs₂CO₃-Promoted Cycloaddition
The phosphonate (1.0 equiv) reacts with 4-chlorophenyl azide (1.2 equiv) in DMSO containing Cs₂CO₃ (2.0 equiv) at room temperature for 30 min. The reaction proceeds via Z-enolate formation, yielding 1-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-phosphonate. Hydrolysis with 5 M HCl affords the carboxylic acid, which is coupled with 2-fluorobenzylamine using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF, achieving 76% overall yield.
Alternative Hydrazine-Mediated Cyclization
Synthesis of Thiosemicarbazide Intermediate
3-Isothiocyanatoprop-1-ene (1.0 equiv) reacts with isonicotinohydrazide (1.0 equiv) in ethanol under reflux for 6 h, forming N-allyl-2-isonicotinoylhydrazinecarbothioamide. Cyclization with NaOH (2 M) yields 4-allyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which is oxidized to the sulfonic acid using H₂O₂/AcOH.
Carboxamide Formation
The sulfonic acid is treated with 2-fluorobenzylamine (1.5 equiv) and EDCl (1.2 equiv) in CH₂Cl₂, yielding the target carboxamide in 65% yield after recrystallization from ethanol/dioxane.
Optimization of Reaction Conditions
Critical parameters influencing yield and regioselectivity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 60–90°C | +15–20% |
| Base (Cs₂CO₃) | 2.0 equiv | Regiocontrol |
| Solvent (DMSO) | Anhydrous | +25% |
| Coupling Agent | HATU vs. EDCl | +12% |
Higher temperatures (>90°C) promote decomposition of β-ketonitriles, while sub-stoichiometric base reduces enolate formation, favoring side products.
Q & A
Q. What are the recommended synthetic methodologies for preparing 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?
Answer: The synthesis typically involves a multi-step approach:
Triazole Ring Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for constructing the 1,2,3-triazole core. Copper(I) iodide (1–5 mol%) in DMSO or DCM at 60–80°C optimizes regioselectivity .
Substituent Introduction : The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution, while the 2-fluorobenzyl moiety is attached through amide coupling (e.g., EDC/HOBt activation) .
Pyridine Integration : Pyridin-4-yl groups are incorporated via Suzuki-Miyaura cross-coupling using Pd catalysts under inert conditions .
Q. Key Table: Reaction Optimization Parameters
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| CuAAC | CuI/DMSO | 80 | 78 | 98.5 |
| Amide Coupling | EDC/HOBt/DCM | RT | 85 | 99.2 |
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the triazole ring and substituent positions. For example, the pyridin-4-yl proton signals appear as doublets (δ 8.5–8.7 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 424.08) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the triazole-pyridine orientation .
Advanced Research Questions
Q. How can structural modifications to the triazole core influence biological activity, and what experimental strategies resolve contradictory SAR data?
Answer:
- Activity Modulation : Replacing the pyridin-4-yl group with pyridin-3-yl (as in ) reduces antifungal potency by 40%, suggesting pyridine orientation impacts target binding.
- Contradiction Resolution :
Q. Key Table: Biological Activity Comparison
| Derivative | Antifungal IC (µM) | Cytotoxicity (HeLa IC, µM) |
|---|---|---|
| Pyridin-4-yl | 0.45 | >50 |
| Pyridin-3-yl | 0.78 | >50 |
Q. What mechanistic hypotheses explain the compound’s anticancer activity, and how can they be validated experimentally?
Answer:
- Hypothesis 1 : The triazole-carboxamide scaffold inhibits kinase pathways (e.g., EGFR or Aurora B) via ATP-competitive binding.
- Validation Strategies :
- Contradictory Data : Inconsistent IC values across cell lines may arise from differential expression of efflux pumps (e.g., ABCB1). Mitigate using pump inhibitors like verapamil .
Q. How can researchers address challenges in solubility and bioavailability during preclinical development?
Answer:
- Formulation Optimization :
- Structural Tweaks : Introduce polar groups (e.g., -OH or -NH) at the benzyl position without compromising activity .
Methodological Best Practices
- Synthetic Reproducibility : Monitor reaction progress via TLC (silica GF254, ethyl acetate/hexane 1:1) and purify via flash chromatography (gradient elution) .
- Data Interpretation : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) to avoid misassignments in crowded aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
